molecular formula C9H5NO2 B12895729 Furo[3,2-g][1,2]benzoxazole CAS No. 211-48-3

Furo[3,2-g][1,2]benzoxazole

Katalognummer: B12895729
CAS-Nummer: 211-48-3
Molekulargewicht: 159.14 g/mol
InChI-Schlüssel: TUEOAWXILJUFIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzofuro[6,7-d]isoxazole is a heterocyclic compound that combines the structural features of benzofuran and isoxazole. This unique fusion results in a compound with significant potential in various fields, particularly in medicinal chemistry. The benzofuran moiety consists of a benzene ring fused to a furan ring, while the isoxazole moiety contains a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The combination of these two moieties imparts unique chemical and biological properties to Benzofuro[6,7-d]isoxazole.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzofuro[6,7-d]isoxazole typically involves multi-step processes. One common method starts with the preparation of 5-chlorosalicylaldehyde, which undergoes etherification and dehydrative cyclization under basic conditions to form the benzofuran core. The isoxazole ring is then constructed through cyclization reactions involving appropriate precursors .

Industrial Production Methods: Industrial production of Benzofuro[6,7-d]isoxazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Benzofuro[6,7-d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Benzofuro[6,7-d]isoxazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and polymers

Wirkmechanismus

The mechanism of action of Benzofuro[6,7-d]isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of critical biological processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Benzofuro[6,7-d]isoxazole can be compared with other similar compounds, such as:

The uniqueness of Benzofuro[6,7-d]isoxazole lies in its combined structural features, which confer a diverse range of chemical reactivity and biological activity, making it a promising candidate for further research and development.

Eigenschaften

CAS-Nummer

211-48-3

Molekularformel

C9H5NO2

Molekulargewicht

159.14 g/mol

IUPAC-Name

furo[3,2-g][1,2]benzoxazole

InChI

InChI=1S/C9H5NO2/c1-2-7-5-10-12-9(7)8-6(1)3-4-11-8/h1-5H

InChI-Schlüssel

TUEOAWXILJUFIO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C3=C1C=CO3)ON=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.